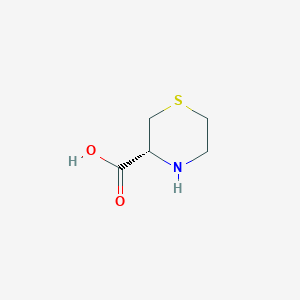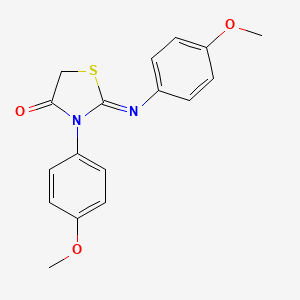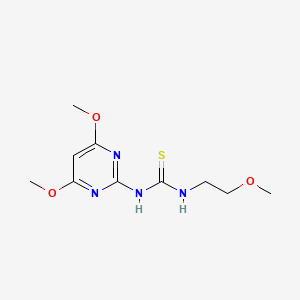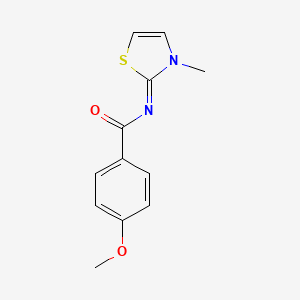![molecular formula C25H24N6O2S B1227212 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide](/img/structure/B1227212.png)
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide is a member of carbazoles.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Triazole Derivatives with Antimicrobial Properties : A study synthesized new triazole derivatives, closely related to the compound , and investigated their antimicrobial activities against various Candida species and pathogenic bacteria. Some derivatives were found potent against Candida species and bacteria (Altıntop et al., 2011).
Antifungal Effects of Triazole-Oxadiazoles : Research on triazole-oxadiazole compounds, which are structurally related, revealed potent antifungal activities against Candida species. Certain compounds demonstrated significant antifungal effects (Çavușoğlu et al., 2018).
Anticancer Activity
- Novel Derivatives Targeting Cancer Cells : A study synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the compound of interest, and tested their anticancer activity. Some compounds exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
COX Inhibitory Activity
- COX Inhibition for Pain Management : A study synthesized triazine derivatives with a 4-methoxyphenyl group, which have a structural resemblance, and investigated their cyclooxygenase (COX) inhibitory activities. Certain compounds showed strong inhibitory activity on COX-2 enzyme, a target for pain and inflammation management (Ertas et al., 2022).
Selective Receptor Antagonists
- Antagonists for Human Adenosine A3 Receptors : Research on thiazole and thiadiazole derivatives, closely related to the compound , focused on their role as selective antagonists for human adenosine A3 receptors, relevant in various physiological processes (Jung et al., 2004).
properties
Product Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-N-(9-ethyl-3-carbazolyl)acetamide |
|---|---|
Molecular Formula |
C25H24N6O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-3-30-21-7-5-4-6-19(21)20-14-17(10-13-22(20)30)27-23(32)15-34-25-29-28-24(31(25)26)16-8-11-18(33-2)12-9-16/h4-14H,3,15,26H2,1-2H3,(H,27,32) |
InChI Key |
GJNVYCCWYGSTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)
![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)
![(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)

![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)

![2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1227138.png)
![N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1227139.png)
![1-Ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole](/img/structure/B1227143.png)
![ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1227144.png)


![3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1227151.png)
![2-[9-(3-chloro-4-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B1227153.png)